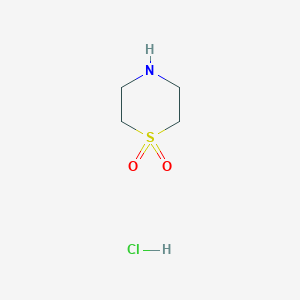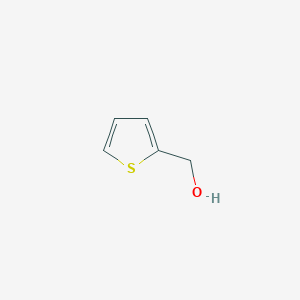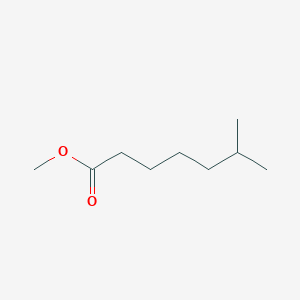
Methyl 6-methylheptanoate
概要
説明
Methyl 6-methylheptanoate is an organic compound that belongs to the family of esters. It is a clear, colorless liquid with a fruity odor. This compound is widely used in the field of scientific research due to its unique properties.
作用機序
The mechanism of action of Methyl 6-methylheptanoate is not well understood. However, it is believed that this compound interacts with certain receptors in the brain to produce its effects.
生化学的および生理学的効果
Methyl 6-methylheptanoate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help to prevent cell damage caused by free radicals. In addition, Methyl 6-methylheptanoate has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
実験室実験の利点と制限
One advantage of using Methyl 6-methylheptanoate in lab experiments is that it is relatively easy to synthesize. In addition, it has a unique fruity odor, which can make it easy to detect in experiments. However, one limitation of using Methyl 6-methylheptanoate is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many future directions for the scientific research of Methyl 6-methylheptanoate. One direction is to further investigate its mechanism of action and how it interacts with certain receptors in the brain. Another direction is to explore its potential as an antioxidant and anti-inflammatory agent in the treatment of various diseases. Additionally, Methyl 6-methylheptanoate could be used as a starting material to create other organic compounds with unique properties.
Conclusion
In conclusion, Methyl 6-methylheptanoate is a unique organic compound that has various scientific research applications. It can be synthesized by the esterification of 6-methylheptanoic acid with methanol in the presence of a catalyst. Methyl 6-methylheptanoate has been found to have antioxidant and anti-inflammatory properties, but its mechanism of action is not well understood. While there are advantages and limitations to using Methyl 6-methylheptanoate in lab experiments, there are many future directions for its scientific research.
科学的研究の応用
Methyl 6-methylheptanoate has various scientific research applications. It is used as a flavoring agent in the food industry due to its fruity odor. It is also used in the fragrance industry to create perfumes and colognes. In addition, Methyl 6-methylheptanoate is used in the field of organic synthesis to create other organic compounds.
特性
CAS番号 |
2519-37-1 |
|---|---|
製品名 |
Methyl 6-methylheptanoate |
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC名 |
methyl 6-methylheptanoate |
InChI |
InChI=1S/C9H18O2/c1-8(2)6-4-5-7-9(10)11-3/h8H,4-7H2,1-3H3 |
InChIキー |
QIYDQYBDGDYJKD-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCC(=O)OC |
正規SMILES |
CC(C)CCCCC(=O)OC |
その他のCAS番号 |
90453-99-9 |
同義語 |
Methyl 6-methylheptanoate; Isocaprylic Acid Methyl Ester |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

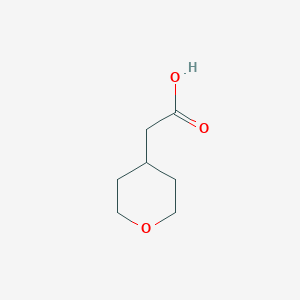
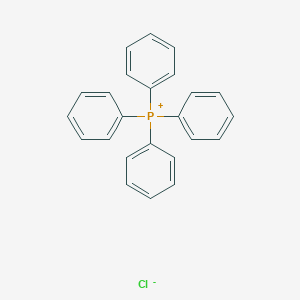
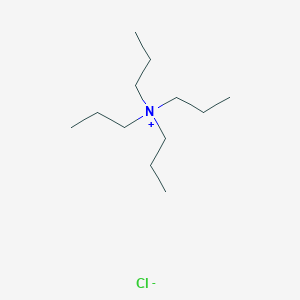
![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)
![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)
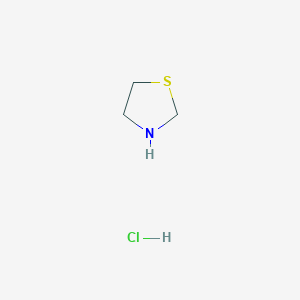
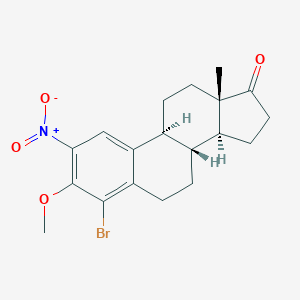
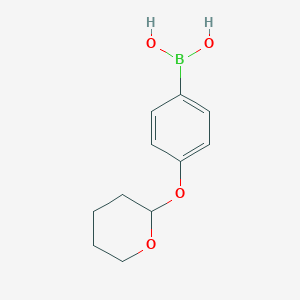
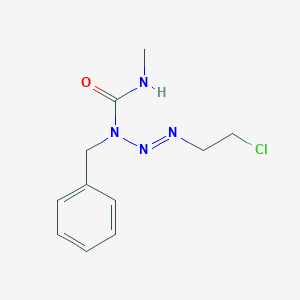
![Thieno[2,3-b]pyridine](/img/structure/B153569.png)
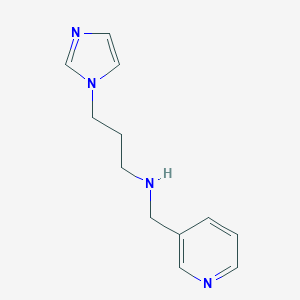
![Thieno[2,3-d]pyrimidine](/img/structure/B153573.png)
